molecular formula C11H14N4O B2393915 N-(Benzotriazol-1-ylmethyl)-2-methylpropionamide CAS No. 143949-77-3

N-(Benzotriazol-1-ylmethyl)-2-methylpropionamide

Cat. No. B2393915
CAS RN: 143949-77-3
M. Wt: 218.26
InChI Key: BIYOZWUBYOBZCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(Benzotriazol-1-ylmethyl)-2-methylpropionamide” is a compound that involves the benzotriazole moiety . Benzotriazole is a versatile, useful, and successful synthesis protocol that can be introduced into a molecule by a variety of reactions . It activates molecules toward numerous transformations and is sufficiently stable during the course of reactions .


Synthesis Analysis

Benzotriazole can be introduced into molecules through a variety of reactions . For instance, different types of N, N -bis (benzotriazolylmethyl)alkyl/aryl amines were treated with ketones in the presence of samarium diiodide in tetrahydrofuran (THF)/hexamethylphosphoramide (HMPA) to afford oxazolidines . Also, N-(1-Benzotriazolylalkyl)-N,N′-diphenylhydrazines, easily accessible from N,N-diphenylhydrazine, benzotriazole, and an aldehyde in CH2Cl2 as mixtures of benzotriazol-1-yl and benzotriazol-2-yl isomers in a ratio of 8:1, on treatment with electron-rich alkenes in the presence of Lewis acid gave N,N-disubstituted pyrazolidines .


Molecular Structure Analysis

The solid state structure of a similar compound, 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, shows that this Mannich base crystallizes forming intermolecular N⋯HO hydrogen bonds, rather than intramolecular ones . The compound crystallizes in the monoclinic system, P21/c space group, with specific lattice constants .


Chemical Reactions Analysis

Benzotriazole methodology has been recognized as a versatile synthetic tool . It has been used in several reactions, such as the Baylis–Hillman reaction and various coupling reactions . Acetic acid accelerates isomerization of N-ethyl-N-[(benzotriazol-1-yl)methyl]anilines into benzotriazol-2-yl derivatives, while triethylamine strongly retards it, and water slows down isomerization .

Future Directions

Benzotriazole methodology has grown from an obscure level to very high popularity . It offers many well-known versatile synthetic tools in organic synthesis . Given its versatility and success, it is likely that future research will continue to explore and expand the applications of benzotriazole methodology in the synthesis of diverse pharmacologically important heterocyclic skeletons .

properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-8(2)11(16)12-7-15-10-6-4-3-5-9(10)13-14-15/h3-6,8H,7H2,1-2H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYOZWUBYOBZCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCN1C2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.